molecular formula C13H13ClN2O2 B7679621 3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide

Cat. No.: B7679621
M. Wt: 264.71 g/mol
InChI Key: DHRCHOAYKRMWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and neurodegenerative disorders.

Mechanism of Action

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide exerts its neuroprotective effects by inhibiting the activity of JNK, which is involved in the activation of pro-apoptotic pathways and the induction of oxidative stress. By inhibiting JNK activity, this compound can prevent neuronal cell death and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It can inhibit the activity of JNK in neuronal cells and prevent the induction of oxidative stress and apoptosis. It can also promote the survival of neurons and enhance the production of neurotrophic factors.

Advantages and Limitations for Lab Experiments

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for JNK inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide. One area of interest is the development of more potent and selective JNK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and neurodegenerative disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential biomarkers for monitoring its therapeutic efficacy.

Synthesis Methods

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 2-amino-2-propynenitrile and ethyl chloroformate to produce this compound.

Scientific Research Applications

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in the pathogenesis of these disorders.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-7-15-12(17)8-16-13(18)10-5-4-6-11(14)9(10)2/h1,4-6H,7-8H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRCHOAYKRMWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NCC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.